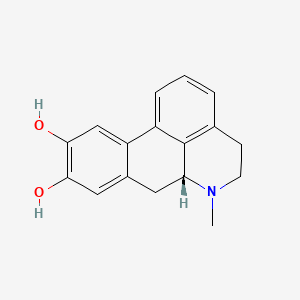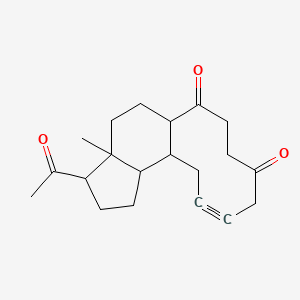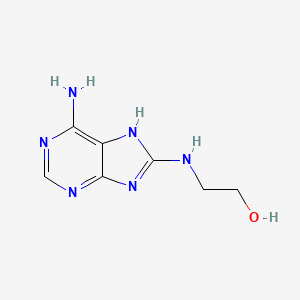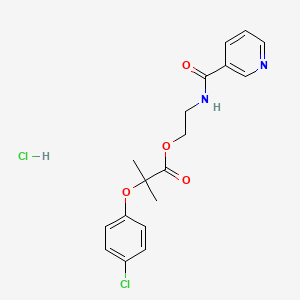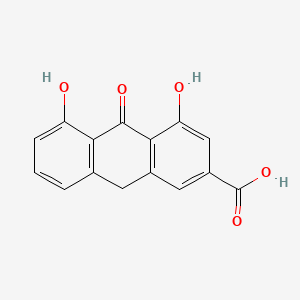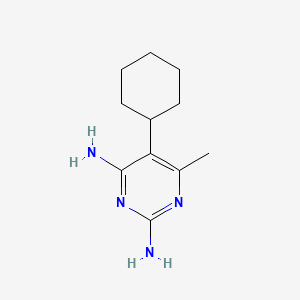
2,4-Diamino-5-cyclohexyl-6-methylpyrimidine
Overview
Description
“2,4-Diamino-5-cyclohexyl-6-methylpyrimidine” is a chemical compound with potential applications in scientific research. It is a derivative of 2,4-diaminopyrimidine, which is a core structure in non-classical inhibitors, similar to trimethoprim, an anti-bacterial drug .
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine derivatives has been studied for their potential anti-tubercular activities . The compounds were designed to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .Molecular Structure Analysis
The molecular structure of 2,4-diaminopyrimidine derivatives is designed to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The core structure of these compounds is similar to that of folate, as in methotrexate, a commonly used anticancer drug .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,4-diaminopyrimidine derivatives have been studied, particularly for their potential use in anti-TB drug development . The compounds were designed and synthesized to inhibit dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR), an important drug target .Scientific Research Applications
Antifolate Activity in Enzymatic and Cellular Systems
2,4-Diamino-5-cyclohexyl-6-methylpyrimidine has been studied for its potential as an antifolate. Research indicates that compounds like this can act as competitive inhibitors of dihydrofolate reductase, an enzyme critical in folate metabolism. Such inhibition is significant in understanding how these compounds might affect cell growth and mammalian cell cultures, leading to insights into their potential therapeutic applications in cancer research and treatment (Kavai et al., 1975).
Synthesis for Antiviral Activity
Research into the synthesis of 2,4-diamino-5-cyclohexyl-6-methylpyrimidine and related compounds has explored their potential antiviral properties. Studies focus on the synthesis processes and the resulting biochemical activities, particularly regarding retroviruses like HIV (Hocková et al., 2003).
Hematological Effects Research
Investigations have been conducted on the hematological effects of 2,4-diamino-5-cyclohexyl-6-methylpyrimidine. These studies are critical in understanding the broader impacts of such compounds on the body, particularly concerning folic acid metabolism and potential deficiency symptoms in various animal models (Hamilton et al., 1954).
Structural Analysis for Antineoplastic Activity
The molecular structure of 2,4-diamino-5-cyclohexyl-6-methylpyrimidine has been analyzed, particularly in the context of its antineoplastic (anti-cancer) activity. Understanding the molecular configuration and its interaction with biological targets is essential for developing effective cancer treatments (Cody & Zakrzewski, 1982).
Biochemical Pharmacology in Cell Cultures
Studies have explored the biochemical pharmacology of compounds like 2,4-diamino-5-cyclohexyl-6-methylpyrimidine in various cell cultures. This research provides insights into how these compounds interact at the cellular level and their potential therapeutic applications (Greco & Hakala, 1980).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-cyclohexyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h8H,2-6H2,1H3,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQBEUBJXSDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190535 | |
| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37033-21-9 | |
| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



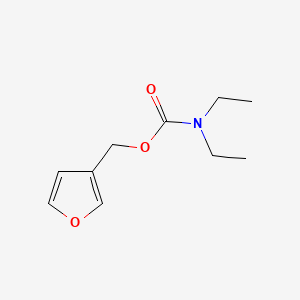
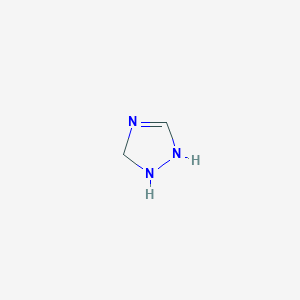
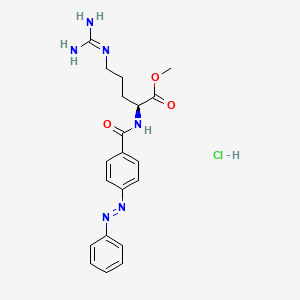

![(1R,4aS,10aR)-N-[2-(diethylamino)ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide](/img/structure/B1210100.png)
